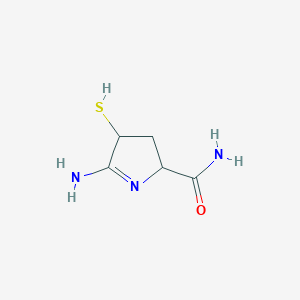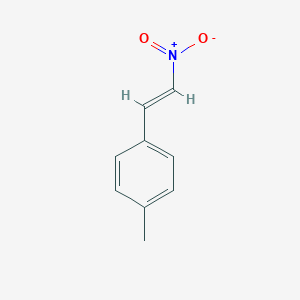
1-Methyl-4-(2-nitrovinyl)benzene
説明
“1-Methyl-4-(2-nitrovinyl)benzene”, also known as “trans-4-Methyl-β-nitrostyrene”, is a nitrolefin . Its asymmetric Michael addition with benzaldehyde in the presence of a silylated pyrrolidine catalyst has been reported .
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “1-Methyl-4-(2-nitrovinyl)benzene”, often involves a series of reactions including bromination, methylation, and nitration . The order of these reactions is critical to the success of the overall scheme .
Molecular Structure Analysis
The molecular formula of “1-Methyl-4-(2-nitrovinyl)benzene” is C9H9NO2 . It contains a total of 21 bonds, including 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group .
Chemical Reactions Analysis
The chemical reactions of “1-Methyl-4-(2-nitrovinyl)benzene” involve electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-4-(2-nitrovinyl)benzene” include a boiling point of 275.0±9.0 °C and a melting point of 102-104 °C . It is a solid at room temperature .
科学的研究の応用
Organic Chemistry - Synthesis of Nitroolefins
Summary of the Application
“1-Methyl-4-(2-nitrovinyl)benzene” is used in the synthesis of nitroolefins . Nitroolefins are important building blocks in organic synthesis and are used in various chemical reactions.
Methods of Application or Experimental Procedures
The general experimental procedure for the synthesis of compounds involves the use of styrene/alkene (1 mmol), NaNO2(2 mmol), K2S2O8(2 mmol) and TFA (1 mmol) in 4.5 ml of DCM/water (2:1). This mixture is stirred in open atmosphere at room temperature for 6 hours. After the reaction is complete (as monitored by TLC), the compound is extracted with DCM. The combined organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude products are then purified on a silica gel column using hexane/EtOAc to get the pure product .
Results or Outcomes Obtained
The result of this procedure is the successful synthesis of nitroolefins. The products are characterized by NMR and GC-MS .
Synthesis of N-Benzylpyrrolomorphinans
Summary of the Application
“1-Methyl-4-(2-nitrovinyl)benzene” is used as a reagent in the synthesis of N-benzylpyrrolomorphinans . Pyrrolomorphinans are a class of compounds that have been studied for their potential pharmacological properties.
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of N-benzylpyrrolomorphinans using “1-Methyl-4-(2-nitrovinyl)benzene” are not detailed in the available sources. However, the synthesis of such compounds typically involves complex organic reactions, which may include condensation, reduction, and cyclization steps.
Results or Outcomes Obtained
The result of this procedure is the successful synthesis of N-benzylpyrrolomorphinans . The products are typically characterized using techniques such as NMR and mass spectrometry.
Synthesis of Indolizines
Summary of the Application
“1-Methyl-4-(2-nitrovinyl)benzene” is used in the synthesis of indolizines . Indolizines are heterocyclic organic compounds found in many pharmaceuticals and natural products, characterized by a fused pyrrole and pyridine ring structure .
Methods of Application or Experimental Procedures
The synthesis of indolizines involves a Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin under mild conditions in high yields . This reaction involves the formation of C–N and C–C bonds and new indolizine compounds with high stereoselectivity and excellent functional group tolerance .
Results or Outcomes Obtained
The result of this procedure is the successful synthesis of indolizines . The products are characterized using techniques such as NMR and mass spectrometry .
Synthesis of Benzene Derivatives
Summary of the Application
“1-Methyl-4-(2-nitrovinyl)benzene” is used in the synthesis of benzene derivatives . Benzene derivatives are a class of compounds that are widely used in the chemical industry and can be found in many pharmaceuticals, dyes, plastics, and resins .
Methods of Application or Experimental Procedures
The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second reaction step, where a proton is removed, yielding a substituted benzene ring .
Results or Outcomes Obtained
The result of this procedure is the successful synthesis of benzene derivatives . The products are typically characterized using techniques such as NMR and mass spectrometry .
Synthesis of (E)-(2-Nitrovinyl)benzene
Summary of the Application
“1-Methyl-4-(2-nitrovinyl)benzene” is used in the synthesis of (E)-(2-Nitrovinyl)benzene . This compound is an important intermediate in various organic reactions .
Methods of Application or Experimental Procedures
The synthesis of (E)-(2-Nitrovinyl)benzene involves a reaction of nitromethane with benzaldehyde in the presence of sodium hydroxide . The reaction mixture is stirred at room temperature for several hours, and the product is then extracted and purified .
Results or Outcomes Obtained
The result of this procedure is the successful synthesis of (E)-(2-Nitrovinyl)benzene . The product is typically characterized using techniques such as NMR and mass spectrometry .
Safety And Hazards
“1-Methyl-4-(2-nitrovinyl)benzene” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
1-methyl-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNBERPFLONRX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879770 | |
| Record name | 4-METHYL-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-nitrovinyl)benzene | |
CAS RN |
7559-36-6, 5153-68-4 | |
| Record name | NSC145880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methyl-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
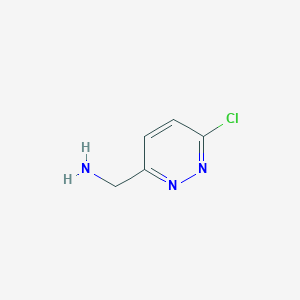
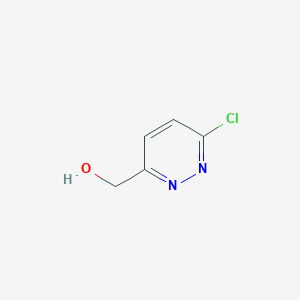


![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
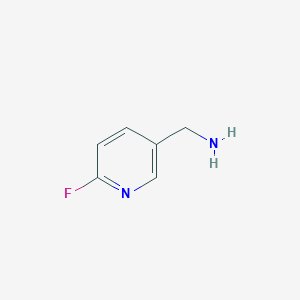
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
